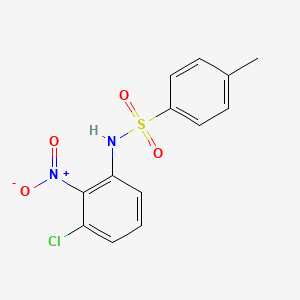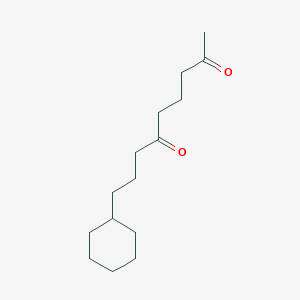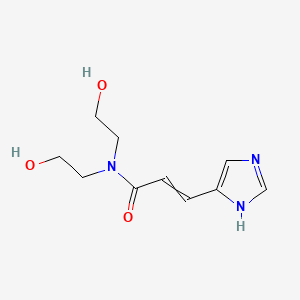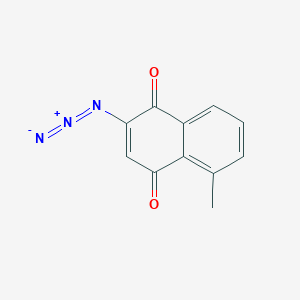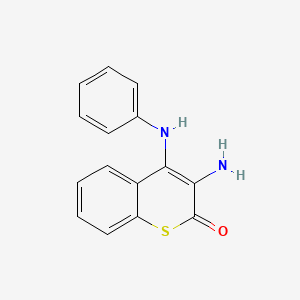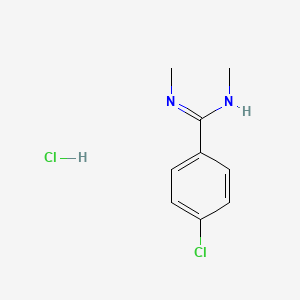
4-Chloro-N,N'-dimethylbenzenecarboximidamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is a chemical compound with the molecular formula C9H10ClNO It is a derivative of benzenecarboximidamide, where the benzene ring is substituted with a chlorine atom and two methyl groups on the nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride typically involves the reaction of 4-chlorobenzonitrile with dimethylamine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as sodium methoxide. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups, such as hydroxyl or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and a suitable nucleophile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-chlorobenzoic acid, while reduction may produce 4-chloro-N,N-dimethylbenzylamine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with the synthesis of nucleic acids or proteins, resulting in antimicrobial or anticancer effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Chloro-N,N-dimethylbenzamide: Similar in structure but lacks the carboximidamide group.
4-Chloro-N-methylthiobenzanilide: Contains a thiobenzanilide group instead of the carboximidamide group.
4-Chloro-N,N-diisopropylbenzamide: Similar structure with diisopropyl groups instead of dimethyl groups.
Uniqueness
4-Chloro-N,N’-dimethylbenzenecarboximidamide monohydrochloride is unique due to its specific substitution pattern and the presence of the carboximidamide group
Eigenschaften
CAS-Nummer |
60336-43-8 |
|---|---|
Molekularformel |
C9H12Cl2N2 |
Molekulargewicht |
219.11 g/mol |
IUPAC-Name |
4-chloro-N,N'-dimethylbenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c1-11-9(12-2)7-3-5-8(10)6-4-7;/h3-6H,1-2H3,(H,11,12);1H |
InChI-Schlüssel |
PDLBFUDXXCCCBP-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=NC)C1=CC=C(C=C1)Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Diazonio-1-ethoxy-2-[tris(2,2-dimethylpropyl)stannyl]ethen-1-olate](/img/structure/B14619256.png)
amino}ethene-1-sulfonyl fluoride](/img/structure/B14619261.png)

![1lambda~4~,4-Dithiaspiro[4.5]decan-1-one](/img/structure/B14619273.png)
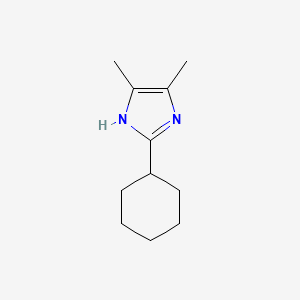

![5,6-Dimethoxy-2-[(oxan-2-yl)methyl]-2H-indazole](/img/structure/B14619282.png)
